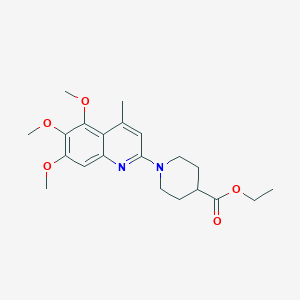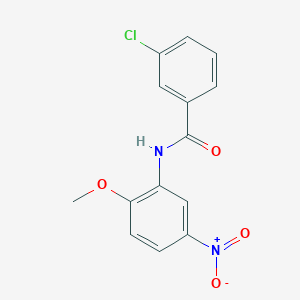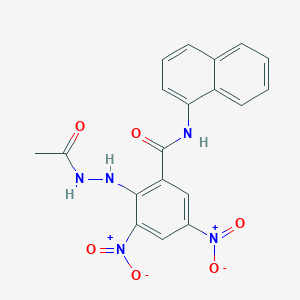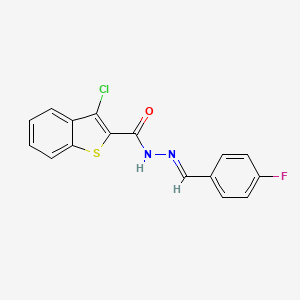
ethyl 1-(5,6,7-trimethoxy-4-methyl-2-quinolinyl)-4-piperidinecarboxylate
Overview
Description
Ethyl 1-(5,6,7-trimethoxy-4-methyl-2-quinolinyl)-4-piperidinecarboxylate, also known as TMQ, is a synthetic compound that has gained significant attention in scientific research for its potential therapeutic properties. TMQ is a quinoline-based compound that has been synthesized through various methods and has shown promising results in various areas of research.
Mechanism of Action
Ethyl 1-(5,6,7-trimethoxy-4-methyl-2-quinolinyl)-4-piperidinecarboxylate's mechanism of action is not fully understood, but it has been suggested that it may act on various cellular pathways, including the MAPK/ERK pathway, which is involved in cell proliferation and survival. This compound has also been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and transcription. Additionally, this compound has been shown to regulate the expression of various genes involved in cancer cell growth and survival.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, including the inhibition of cancer cell growth, the protection of neurons from neurotoxicity, and the inhibition of bacterial growth. This compound has also been shown to induce apoptosis, a process of programmed cell death, in cancer cells. Additionally, this compound has been shown to reduce oxidative stress and inflammation, which are involved in various diseases.
Advantages and Limitations for Lab Experiments
Ethyl 1-(5,6,7-trimethoxy-4-methyl-2-quinolinyl)-4-piperidinecarboxylate has several advantages for lab experiments, including its synthetic accessibility, stability, and low toxicity. However, this compound's solubility in water is limited, which can make it challenging to use in certain experiments. Additionally, this compound's mechanism of action is not fully understood, which can make it challenging to interpret results.
Future Directions
There are several future directions for ethyl 1-(5,6,7-trimethoxy-4-methyl-2-quinolinyl)-4-piperidinecarboxylate research, including the development of more efficient synthesis methods, the identification of its molecular targets, and the investigation of its potential therapeutic properties in various diseases. This compound's potential as a cancer treatment, neuroprotectant, and antimicrobial agent makes it a promising compound for future research. Additionally, the development of this compound derivatives may lead to the discovery of more potent and selective compounds.
Scientific Research Applications
Ethyl 1-(5,6,7-trimethoxy-4-methyl-2-quinolinyl)-4-piperidinecarboxylate has been studied for its potential therapeutic properties in various areas of research, including cancer treatment, neuroprotection, and antimicrobial activity. This compound has shown promising results in inhibiting the growth of cancer cells, specifically breast and prostate cancer cells. It has also been shown to have neuroprotective effects, protecting against neurotoxicity induced by amyloid beta protein. Additionally, this compound has demonstrated antimicrobial activity against various bacteria, including Streptococcus mutans, a bacteria responsible for dental caries.
properties
IUPAC Name |
ethyl 1-(5,6,7-trimethoxy-4-methylquinolin-2-yl)piperidine-4-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28N2O5/c1-6-28-21(24)14-7-9-23(10-8-14)17-11-13(2)18-15(22-17)12-16(25-3)19(26-4)20(18)27-5/h11-12,14H,6-10H2,1-5H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJSYPQGVDJSHJL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCN(CC1)C2=NC3=CC(=C(C(=C3C(=C2)C)OC)OC)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[2-(1,3-benzodioxol-5-ylmethylene)hydrazino]-N-cyclohexyl-2-oxoacetamide](/img/structure/B3864006.png)

![N-(4-methylphenyl)-N-{2-oxo-2-[2-(3-pyridinylmethylene)hydrazino]ethyl}benzenesulfonamide](/img/structure/B3864023.png)

![N-[2-(1,3-benzodioxol-5-yl)-1-methylethyl]-2-quinolinecarboxamide](/img/structure/B3864040.png)
![N-{4-[(acetylamino)sulfonyl]phenyl}-3-chloro-1-benzothiophene-2-carboxamide](/img/structure/B3864043.png)
![2-[(4-{2-[(3-methoxy-1-piperidinyl)carbonyl]phenoxy}-1-piperidinyl)methyl]pyridine](/img/structure/B3864051.png)

![N-[(4-morpholinylamino)carbonothioyl]-2-furamide](/img/structure/B3864082.png)
![(1,3-benzodioxol-5-ylmethyl)[(9-ethyl-9H-carbazol-3-yl)methyl]amine](/img/structure/B3864088.png)


![N-[4-(cyclohexylamino)-9,10-dioxo-9,10-dihydro-1-anthracenyl]-3-(4-methoxyphenyl)acrylamide](/img/structure/B3864108.png)
